Higher Vendor-Specified Purity (98% vs. Typical 95%) Reduces Impurity-Related Assay Variability
The target compound is commercially available with a vendor-specified purity of 98% (Leyan), compared to a typical purity of 95% for the common des-hydroxy analog methyl 4-(piperidin-4-yloxy)benzoate hydrochloride (CAS 455323-66-7) from multiple suppliers.
| Evidence Dimension | Vendor-specified chemical purity |
|---|---|
| Target Compound Data | 98% (Leyan, Catalog No. 1583249) |
| Comparator Or Baseline | 95% for methyl 4-(piperidin-4-yloxy)benzoate hydrochloride (AKSci, multiple suppliers) |
| Quantified Difference | 3% absolute purity advantage; approximately 60% reduction in total impurities (from 5% to 2%) |
| Conditions | As reported by respective vendors; actual batch-specific purity may vary |
Why This Matters
Higher starting purity minimizes the risk of impurity-driven false positives or negatives in biochemical assays, reducing the need for additional purification before use and improving inter-experiment reproducibility in procurement settings.
